1-(Tribromomethyl)cyclohexan-1-ol
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Overview
Description
1-(Tribromomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H11Br3O It is a cyclohexane derivative where a tribromomethyl group is attached to the first carbon of the cyclohexane ring, and a hydroxyl group is also attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Tribromomethyl)cyclohexan-1-ol can be synthesized through the bromination of cyclohexanone followed by the addition of tribromomethane. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the bromination process. The reaction conditions often require controlled temperatures to ensure the selective formation of the tribromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Tribromomethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Elimination: Strong bases like sodium hydroxide or potassium hydroxide are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Various substituted cyclohexane derivatives.
Elimination: Formation of cyclohexene derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Scientific Research Applications
1-(Tribromomethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Tribromomethyl)cyclohexan-1-ol involves its interaction with various molecular targets. The tribromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-(Tribromomethyl)cyclohexan-1-ol can be compared with other similar compounds such as:
1-(Bromomethyl)cyclohexan-1-ol: Lacks the additional bromine atoms, leading to different reactivity and applications.
Cyclohexanone: The parent compound without the tribromomethyl group, used widely in organic synthesis.
Cyclohexanol: Similar structure but without the tribromomethyl group, used as a solvent and in the production of nylon
The uniqueness of this compound lies in its tribromomethyl group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
50421-26-6 |
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Molecular Formula |
C7H11Br3O |
Molecular Weight |
350.87 g/mol |
IUPAC Name |
1-(tribromomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H11Br3O/c8-7(9,10)6(11)4-2-1-3-5-6/h11H,1-5H2 |
InChI Key |
UGUFHUQLDXLYPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(Br)(Br)Br)O |
Origin of Product |
United States |
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